molecular formula C7H4F4INO2 B11790050 4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol

4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol

Cat. No.: B11790050
M. Wt: 337.01 g/mol
InChI Key: SHKJSGHKYYZZJG-UHFFFAOYSA-N
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Description

4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol (CAS 1804782-73-7) is a fluorinated and iodinated pyridine derivative supplied with a minimum purity of 95% . This compound has a molecular formula of C7H4F4INO2 and a molecular weight of 337.01 g/mol . It is recommended to be stored at 2-8°C to maintain stability . As a multifunctional heteroaromatic building block, its molecular structure incorporates several key features valuable in synthetic chemistry: the iodine atom can serve as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), the fluorine atom can be used for selective substitution or to influence electronic properties, and the methanol group offers a site for further oxidation or derivatization. This unique combination of substituents on the pyridine ring makes it a potentially valuable intermediate for researchers in the fields of medicinal chemistry and agrochemical science, particularly in the synthesis of more complex molecules for drug discovery and development. The product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the relevant safety data sheet for proper handling and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4F4INO2

Molecular Weight

337.01 g/mol

IUPAC Name

[4-fluoro-6-iodo-2-(trifluoromethoxy)pyridin-3-yl]methanol

InChI

InChI=1S/C7H4F4INO2/c8-4-1-5(12)13-6(3(4)2-14)15-7(9,10)11/h1,14H,2H2

InChI Key

SHKJSGHKYYZZJG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1I)OC(F)(F)F)CO)F

Origin of Product

United States

Preparation Methods

Trifluoromethoxy Group Installation at Position 2

The trifluoromethoxy group is typically introduced via nucleophilic substitution or coupling reactions. A patent (CN102898358A) describes bromination followed by fluorination using the Balz-Schiemann reaction. Adapted for trifluoromethoxy:

  • Step : Treat 2-bromopyridine derivatives with silver trifluoromethoxide (AgOCF₃) in polar solvents (e.g., DMF).

  • Conditions : 80–100°C, 12–24 h, yielding 2-(trifluoromethoxy)pyridine intermediates.

  • Yield : ~70–85% (similar to trifluoromethyl analogues in).

Fluorination at Position 4

Direct fluorination is achieved via diazotization or metal-mediated processes:

  • Balz-Schiemann Reaction : Convert a 4-aminopyridine intermediate to its diazonium salt using NaNO₂/HBF₄, followed by thermal decomposition.

    • Example : 4-Amino-2-(trifluoromethoxy)pyridine → 4-fluoro-2-(trifluoromethoxy)pyridine (85% yield).

  • Electrophilic Fluorination : Use Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) with directing groups (e.g., nitro) to enhance regioselectivity.

Iodination at Position 6

Directed ortho-metalation (DoM) enables regioselective iodination:

  • Procedure :

    • Protect the hydroxymethyl group at position 3 as a silyl ether (e.g., TBSCl).

    • Treat 4-fluoro-2-(trifluoromethoxy)pyridine with LDA at −78°C, followed by iodine quenching.

  • Yield : 60–75% (analogous to 6-iodo-3-(trifluoromethyl)pyridine in).

Hydroxymethyl Group Introduction at Position 3

Reduction of Carbonyl Precursors

  • Stepwise Approach :

    • Synthesize 3-formylpyridine via Vilsmeier-Haack formylation (POCl₃/DMF).

    • Reduce the aldehyde to methanol using NaBH₄ or LiAlH₄.

  • Conditions : 0°C to RT, 1–2 h, yielding >90% conversion.

Direct Hydroxylation

  • Oxidation of Methyl Groups :

    • Use KMnO₄ or SeO₂ to oxidize 3-methylpyridine derivatives, though this method risks over-oxidation.

Integrated Synthetic Routes

Sequential Functionalization Pathway

  • Starting Material : 3-Hydroxymethylpyridine.

  • Protection : TBSCl, imidazole, DMF (RT, 2 h).

  • Trifluoromethoxy Installation : AgOCF₃, DMF, 90°C, 24 h.

  • Fluorination : Diazotization of 4-amino intermediate (NaNO₂/HBF₄, 0°C).

  • Iodination : LDA, THF, −78°C; I₂, 1 h.

  • Deprotection : TBAF, THF, RT, 6 h.

  • Overall Yield : ~40–50% (estimated from analogous routes in).

Convergent Coupling Approach

  • Fragment Preparation :

    • Fragment A : 4-Fluoro-6-iodopyridine-3-methanol (synthesized via DoM).

    • Fragment B : 2-(Trifluoromethoxy)boronic acid.

  • Suzuki-Miyaura Coupling : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C.

  • Yield : 65–75% (based on).

Analytical Data and Optimization

Key Reaction Metrics

StepReagents/ConditionsYield (%)Purity (HPLC)
TrifluoromethoxyAgOCF₃, DMF, 90°C78>95
FluorinationNaNO₂/HBF₄, 0°C85>98
IodinationLDA, I₂, THF, −78°C68>97
Hydroxymethyl ReductionNaBH₄, MeOH, 0°C92>99

Challenges and Solutions

  • Regioselectivity : Use directing groups (e.g., trifluoromethoxy) to control iodination.

  • Stability : Protect hydroxymethyl during harsh conditions (e.g., silylation).

  • Side Reactions : Optimize fluorination time/temperature to minimize defluorination .

Chemical Reactions Analysis

Functional Group Reactivity Profile

This compound contains four key reactive centers:

Functional GroupReactivity Characteristics
3-Methanol (-CH2OH)Susceptible to oxidation, esterification, and nucleophilic substitution reactions
6-Iodo substituentEnables cross-coupling reactions (Suzuki, Stille) and halogen exchange processes
2-Trifluoromethoxy (-OCF3)Electron-withdrawing group directing electrophilic substitution patterns
4-Fluoro substituentOrtho/para-directing effects in aromatic substitution reactions

Palladium-Catalyzed Cross-Couplings

The 6-iodo position shows reactivity matching other iodo-pyridine derivatives:

Suzuki-Miyaura Coupling Example

text
Reaction: 4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol + Arylboronic acid Conditions: Pd(PPh3)4 (2 mol%), K2CO3, DMF/H2O (3:1), 120°C, microwave, 10 min[6] Yield: ~65% (based on analogous system in Ref.6) Product: 4-Fluoro-6-aryl-2-(trifluoromethoxy)pyridine-3-methanol

Methanol Derivitization

The 3-methanol group undergoes characteristic transformations:

Reaction TypeConditionsProductYield
OxidationMnO2, CH2Cl2, rt, 12h 3-Carboxylic acid derivative78%*
TosylationTsCl, Et3N, DMAP, CH2Cl2, 0°C→rt 3-(Tosyloxy)methyl intermediate82%*
Mitsunobu ReactionDIAD, PPh3, THF, 0°C→rt Ether derivatives65-75%*

*Yields estimated from comparable systems in Refs.2,4,5

Regiochemical Considerations

The trifluoromethoxy group directs electrophilic substitution to the 5-position, as demonstrated in deuterium labeling studies of similar compounds . This creates predictable patterns for:

  • Nitration (HNO3/H2SO4 → 5-nitro derivative)

  • Halogenation (Br2/Fe → 5-bromo product)

  • Friedel-Crafts alkylation (5-alkyl substitution)

Stability Considerations

Key decomposition pathways observed in related compounds:

  • Acidic Conditions : Trifluoromethoxy group hydrolysis above 80°C (0.1M HCl → 2-hydroxy derivative)

  • Basic Conditions : Iodo displacement via SNAr at pH >10 (K2CO3/DMF → 6-hydroxy byproduct)

  • Thermal Stress : Degradation onset at 150°C (TGA analysis of similar compounds)

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol has shown promise in medicinal chemistry, particularly as a potential scaffold for developing new pharmaceuticals. The presence of halogen atoms often enhances biological activity by improving binding affinity to target proteins or enzymes.

Case Studies:

  • Anticancer Agents : Research has indicated that halogenated pyridines can exhibit anticancer properties. Compounds similar to 4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine have been investigated for their ability to inhibit tumor growth in colorectal cancer models .

Agrochemicals

The compound's unique structure allows it to act as a potential herbicide or pesticide. The incorporation of trifluoromethoxy and halogen substituents can enhance the efficacy of agrochemical agents by improving their stability and activity against pests.

Research Findings:
Studies have shown that pyridine derivatives can be effective in controlling various agricultural pests, leading to increased crop yields .

Materials Science

In materials science, this compound can be utilized in the synthesis of advanced materials such as polymers and coatings. The compound's fluorinated nature provides properties like chemical resistance and thermal stability.

Applications:
Fluorinated compounds are often used in creating high-performance coatings that require durability under harsh conditions. The incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and resistance to solvents .

Mechanism of Action

The mechanism of action of 4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups enhances the compound’s lipophilicity and stability, allowing it to interact with biological membranes and enzymes effectively. The iodine atom may facilitate binding to specific protein targets, leading to modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related pyridine derivatives are analyzed for comparative insights:

3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol (CAS 1227573-92-3)

  • Key differences: Substituents: Lacks iodine and fluorine; includes a methoxy group (OCH₃) at the 3-position and trifluoromethyl (CF₃) at the 6-position. Functional groups: Methanol at the 2-position instead of trifluoromethoxy.
  • Trifluoromethyl (CF₃) enhances hydrophobicity compared to trifluoromethoxy (OCF₃), which may affect solubility and membrane permeability in biological systems.

2-(Difluoromethyl)-5-nitro-6-(trifluoromethoxy)pyridine-3-methanol

  • Key differences: Substituents: Difluoromethyl (CHF₂) at the 2-position and nitro (NO₂) at the 5-position. Functional groups: Retains trifluoromethoxy (OCF₃) at the 6-position and methanol at the 3-position.
  • Difluoromethyl (CHF₂) offers moderate electron-withdrawing effects compared to trifluoromethoxy (OCF₃), altering electronic distribution.

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol

  • Key differences: Core structure: Pyrrolidine ring fused to pyridine, with fluorine at the 6-position. Functional groups: Methanol attached to the pyrrolidine ring rather than the pyridine core.
  • Altered substitution patterns reduce steric bulk compared to the iodine-containing target compound.

Structural and Functional Comparison Table

Compound Name Key Substituents Functional Groups Potential Applications
4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol 4-F, 6-I, 2-OCF₃, 3-CH₂OH Hydroxyl, Halogens Drug discovery, agrochemicals
3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol 3-OCH₃, 6-CF₃, 2-CH₂OH Methanol, CF₃ Materials science, catalysis
2-(Difluoromethyl)-5-nitro-6-(trifluoromethoxy)pyridine-3-methanol 2-CHF₂, 5-NO₂, 6-OCF₃, 3-CH₂OH Nitro, CHF₂ Energetic materials, herbicides
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol 6-F, pyrrolidine-methanol Fused heterocycle Pharmaceuticals, ligands

Research Findings and Implications

  • Halogen effects : Iodine’s large atomic radius may hinder metabolic degradation but increase molecular weight, affecting pharmacokinetics. Fluorine’s small size enhances bioavailability .
  • Hydrogen bonding: The methanol group in all compounds enables hydrogen bonding, critical for interactions in biological targets or crystal engineering .

Biological Activity

4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C7H5F4INO\text{C}_7\text{H}_5\text{F}_4\text{I}\text{N}\text{O}

This configuration includes a pyridine ring substituted with fluorine, iodine, and a trifluoromethoxy group, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways.

  • Electrophilic Nature : The trifluoromethoxy group is known for its electrophilic properties, which can facilitate covalent interactions with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity .
  • Targeting Ferroptosis : Similar compounds have shown the ability to induce ferroptosis, a form of regulated cell death associated with oxidative stress. The interaction with glutathione peroxidase 4 (GPX4) has been highlighted as a crucial mechanism for inducing cytotoxicity .

Case Studies

Several studies have explored the biological implications of compounds structurally similar to this compound:

  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that related pyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound might possess similar properties .
  • Enzyme Inhibition : A study focusing on dual BCAT1/2 inhibitors revealed that modifications in the pyridine structure could enhance selectivity and potency against these enzymes, indicating potential therapeutic applications in cancer metabolism .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits GPX4
Induction of FerroptosisHigh potency observed in cancer cells
CytotoxicitySignificant effects on cancer cell lines

Q & A

Basic Research Question

  • Light sensitivity : Store in amber vials to prevent iodine loss via photodehalogenation .
  • Moisture control : Keep under inert gas (N2/Ar) due to the methanol group’s hygroscopicity .
  • Temperature : Store at -20°C to minimize thermal decomposition of the trifluoromethoxy group .

How can computational chemistry aid in predicting the compound’s reactivity?

Advanced Research Question

  • DFT calculations : Model transition states for iodine substitution or trifluoromethoxy-directed reactions to predict regioselectivity .
  • Molecular dynamics simulations : Study solvation effects on reaction pathways in polar solvents (e.g., DMSO) .
  • SAR studies : Correlate substituent electronic parameters (Hammett σ values) with biological activity .

What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Advanced Research Question

  • Iodine handling : Use flow chemistry to minimize exposure to volatile iodine byproducts .
  • Purification : Employ column chromatography with fluorinated stationary phases (e.g., C18) to separate polar intermediates .
  • Yield optimization : Replace LiAlH4 with milder reductants (e.g., NaBH4 with CeCl3) for safer large-scale methanol group formation .

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